(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (CAS 959579-57-8) is a chiral, non-proteinogenic amino acid derivative featuring a stereodefined (3S,4S) configuration on the pyrrolidine ring. It belongs to a broader class of pyrrolidine-3-carboxylic acid derivatives explored as pharmacological modulators, particularly as endothelin antagonists in cardiovascular research.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 959579-57-8
Cat. No. B1303040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
CAS959579-57-8
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=CO2
InChIInChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m1/s1
InChIKeyKMTSLALPZKTAJM-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (CAS 959579-57-8): A Defined Chiral Pyrrolidine Scaffold for Muscarinic and Endothelin-Targeted Research


(3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (CAS 959579-57-8) is a chiral, non-proteinogenic amino acid derivative featuring a stereodefined (3S,4S) configuration on the pyrrolidine ring . It belongs to a broader class of pyrrolidine-3-carboxylic acid derivatives explored as pharmacological modulators, particularly as endothelin antagonists in cardiovascular research [1]. The compound's structural complexity, combining a conformationally constrained pyrrolidine core with a 2-furanyl substituent, distinguishes it from simpler amino acid derivatives and positions it as a key intermediate for structure-activity relationship (SAR) studies in drug discovery programs targeting G-protein coupled receptors (GPCRs).

Why Substituting (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic Acid with Racemic Mixtures or Alternate Enantiomers Risks Derailing Muscarinic Selectivity and Drug Lead Profiles


The pyrrolidine ring's two chiral centers yield four possible stereoisomers. Interchanging the (3S,4S) enantiomer with its (3R,4R) counterpart or a racemic (±)-trans mixture is not chemically equivalent in a biological context . Research on chiral pyrrolidinylfuran derivatives has demonstrated that stereochemical complexity near the cationic head of cholinergic agonists is a critical determinant of muscarinic receptor subtype selectivity and functional activity [1]. Specifically, functional assays on cloned human muscarinic receptors (M1-M5) revealed that only specific enantiomeric configurations achieve potent M2 selective partial agonism, while the racemic mixture or other isomers exhibit altered or diminished profiles [1]. Thus, using a non-defined stereoisomer introduces unpredictable variability in pharmacological outcomes, making the procurement of the exact (3S,4S) compound essential for reproducible SAR studies and lead optimization.

Quantitative Differentiation Guide: Evidence for Selecting (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic Acid Over Its Closest Chemical Analogs


Enantiomeric Excess vs. Racemic Mixture: A Critical Decision Point for Chiral Lead Synthesis

The target compound is the single (3S,4S) enantiomer, in contrast to the commercially available racemic mixture, (±)-trans-4-(2-furanyl)pyrrolidine-3-carboxylic acid (CAS 1260592-80-0) . The (3S,4S) form is often preferred for the asymmetric synthesis of drug candidates with specific stereochemical requirements to ensure consistent biological evaluation .

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

M2 Muscarinic Receptor Functional Selectivity Arising from Chiral Pyrrolidinylfuran Scaffolds

Functional assays on cloned human muscarinic receptors (M1-M5) for a series of chiral pyrrolidinylfuran derivatives showed that specific stereoisomers act as potent M2 selective partial agonists, a profile absent in the parent achiral compounds [1]. While direct comparative data between the (3S,4S) and (3R,4R) enantiomers of the target compound are not available in the public domain, the study's principle that stereochemical complication enables M2 functional selectivity provides a strong class-level inference that the defined (3S,4S) stereochemistry is a prerequisite for achieving a specific pharmacological profile [1].

Muscarinic Agonists M2 Partial Agonist GPCR Functional Selectivity

Distinct Pharmacological Profiles of Regioisomeric Furan-Pyrrolidine Analogs

The regioisomeric analog 4-(furan-3-yl)pyrrolidine-3-carboxylic acid demonstrates that the furan substitution position has a significant impact on biological target binding. Studies on this regioisomer indicate that its (3S,4R) enantiomer exhibits higher affinity for cyclooxygenase-2 (COX-2), highlighting that both stereochemistry and the furan ring's attachment point are critical for bioactivity . For the target (3S,4S)-4-(furan-2-yl) compound, this class-level evidence implies a distinct biological target profile compared to furan-3-yl regioisomers, justifying its specific selection for screening cascades where 2-furanyl substitution is structurally required.

COX-2 Inhibition Regioisomer Comparison Bioactivity

Optimal Applications for (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic Acid Based on Differentiated Properties


Asymmetric Synthesis of M2 Muscarinic Receptor Subtype-Selective Probes

Procure this (3S,4S) enantiomer as a key chiral intermediate for synthesizing and optimizing functionally selective M2 partial agonists for CNS or cardiovascular research programs [1]. The defined stereochemistry is crucial for building SAR libraries to explore the structural determinants of M2 selectivity, a feature unattainable with racemic starting materials.

Chiral Building Block for Endothelin Receptor Antagonist Drug Discovery

Utilize its conformationally constrained pyrrolidine-3-carboxylic acid core as a versatile scaffold for constructing novel endothelin antagonists, a class of therapeutic agents for pulmonary hypertension and other vascular diseases [2]. Its specific substitution pattern allows for the elaboration of diverse chemical series with potential for improved pharmacokinetic profiles.

Stereochemical Probe in GPCR Lead Optimization

Employ the single (3S,4S) enantiomer in systematic stereochemical scanning during lead optimization. Comparing its in vitro profile directly against the (3R,4R) enantiomer or racemic mixture can precisely map the stereochemical requirements of a GPCR binding pocket, a valuable strategy for enhancing target selectivity and reducing off-target effects [1].

Development of Furan-Based Ligands for Metal-Catalyzed Reactions and Material Chemistry

Leverage the furan ring's electron-rich nature and the molecule's overall structural rigidity as a defined chiral ligand scaffold for asymmetric metal catalysis . Its application extends beyond medicinal chemistry into the development of novel chiral materials and sensors where spatial arrangement is key.

Quote Request

Request a Quote for (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.